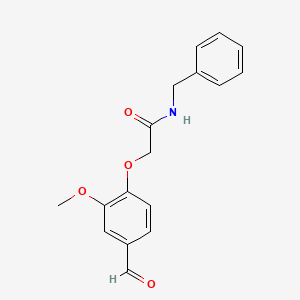

![molecular formula C20H28ClN5O3S B2904482 Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate CAS No. 885699-79-6](/img/structure/B2904482.png)

Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate

Vue d'ensemble

Description

“Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C20H28ClN5O3S . It has a molecular weight of 453.99 .

Physical And Chemical Properties Analysis

This compound has a predicted density of 1.337±0.06 g/cm3 and a predicted pKa of 5.01±0.10 .Applications De Recherche Scientifique

Synthesis and Characterization

- Tert-butyl piperazine-1-carboxylate derivatives have been synthesized and characterized through various methods such as LCMS, NMR, IR, and X-ray diffraction. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized, highlighting the potential for similar methods to be applied to tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

Biological Evaluation

- Some derivatives of tert-butyl piperazine-1-carboxylate have been evaluated for their biological activities, such as antibacterial and anthelmintic activities. However, results may vary; for example, the compound mentioned above exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Molecular Structure Studies

- Detailed molecular structure studies of tert-butyl piperazine-1-carboxylate derivatives have been conducted. These studies involve crystallographic analyses and can provide insights into the structural properties of similar compounds (Anthal et al., 2018).

Potential Pharmacological Applications

- Derivatives of tert-butyl piperazine-1-carboxylate have potential pharmacological applications. For instance, a similar compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, was studied as a TRPV1 antagonist with implications in chronic pain relief (Nie et al., 2020).

Synthetic Methodologies

- Research has been conducted on the synthesis of tert-butyl piperazine-1-carboxylate derivatives, demonstrating various synthetic methodologies that could be applicable to the synthesis of tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate (Ya-hu, 2010).

Anti-tumor Applications

- Some tert-butyl piperazine-1-carboxylate derivatives have been explored for their potential anti-tumor properties. For example, derivatives of thieno[3,2-d]pyrimidine, a related compound, showed cytotoxic activities against cancer cell lines (Zhu et al., 2012).

Propriétés

IUPAC Name |

tert-butyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN5O3S/c1-20(2,3)29-19(27)26-6-4-24(5-7-26)13-14-12-15-16(30-14)17(23-18(21)22-15)25-8-10-28-11-9-25/h12H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUGDRKBXMMROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)

![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2904416.png)

![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)

![4-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2904421.png)